molecular formula C21H18F4N4O2 B2850681 N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-(trifluoromethyl)benzamide CAS No. 2320723-90-6

N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-(trifluoromethyl)benzamide

Cat. No.: B2850681
CAS No.: 2320723-90-6
M. Wt: 434.395
InChI Key: RQOVUCYTOQLZQQ-UHFFFAOYSA-N
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Description

N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-(trifluoromethyl)benzamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a cyclopropyl group, a 4-fluorophenyl ring, and a trifluoromethyl benzamide side chain. The 1,2,4-triazole scaffold is known for its versatility in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. The trifluoromethyl group enhances lipophilicity and bioavailability, while the cyclopropyl moiety may influence conformational rigidity and target binding .

Properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F4N4O2/c22-16-7-3-13(4-8-16)18-27-28(20(31)29(18)17-9-10-17)12-11-26-19(30)14-1-5-15(6-2-14)21(23,24)25/h1-8,17H,9-12H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOVUCYTOQLZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Characteristics

This compound features a triazole ring , which is known for its stability and versatility in medicinal chemistry. The presence of cyclopropyl and fluorophenyl groups enhances its potential as a bioactive molecule. The trifluoromethyl group further contributes to its lipophilicity and may influence its pharmacokinetic properties.

Antimicrobial Activity

Compounds containing the 1,2,4-triazole scaffold have demonstrated a wide range of biological activities, particularly as antimicrobial agents . Research indicates that derivatives of triazoles can act as potent inhibitors against various bacterial and fungal strains. For instance, studies have shown that similar compounds exhibit significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Antifungal Properties

The triazole ring is particularly notable for its antifungal properties. Compounds with this scaffold have been utilized in the development of antifungal agents due to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes .

Antiviral Activity

Emerging research suggests that triazole derivatives may also possess antiviral properties. Certain compounds have shown efficacy against viral infections by targeting viral replication processes .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the chemical structure influence biological activity. By synthesizing analogs of N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-(trifluoromethyl)benzamide, researchers can identify which functional groups enhance or diminish activity against specific pathogens .

Case Study 1: Antibacterial Efficacy

A study conducted by Hassan et al. synthesized various 1,2,4-triazole derivatives and evaluated their antibacterial activity. One compound exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics like gentamicin and ciprofloxacin . This highlights the potential of triazole derivatives in combating antibiotic-resistant bacteria.

Case Study 2: Antifungal Applications

In another investigation focused on antifungal activity, triazole derivatives were tested against Candida albicans. The results indicated that certain modifications led to enhanced antifungal potency, suggesting that this compound could be optimized for better efficacy .

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide group is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a carboxylic acid and an amine.

Reaction ConditionsExpected ProductsMechanism
Acidic (e.g., HCl, H₂SO₄)4-(Trifluoromethyl)benzoic acid + Ethylene-linked triazole-amineAcid-catalyzed nucleophilic acyl substitution
Basic (e.g., NaOH, KOH)4-(Trifluoromethyl)benzoate salt + Ethylene-linked triazole-amineBase-promoted cleavage of the amide bond

The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating hydrolysis .

Triazole Ring Modifications

The 1,2,4-triazole ring may undergo substitution or alkylation due to its nucleophilic nitrogen atoms.

a. Electrophilic Substitution
The N1 and N4 positions are reactive sites. For example:

  • Halogenation : Chlorination/bromination using agents like NBS or Cl₂.

  • Sulfonation : Reaction with H₂SO₄ to introduce sulfonic acid groups.

b. Alkylation
Triazoles react with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

Reaction TypeReagentsProducts
N-AlkylationCH₃I, K₂CO₃Methylated triazole derivative
NitrationHNO₃/H₂SO₄Nitro-substituted triazole

The oxo group at position 5 deactivates the ring but directs substitution to meta positions .

Cyclopropyl Ring Opening

The cyclopropyl group may undergo acid-catalyzed ring-opening to form a propyl chain.

ConditionsProducts
H₂SO₄, H₂O3-(4-Fluorophenyl)-5-oxo-triazole with a propyl substituent

This reaction is influenced by strain relief in the cyclopropane ring .

Fluorophenyl Reactivity

The 4-fluorophenyl group is relatively inert but may participate in:

  • Cross-Coupling Reactions : Suzuki coupling with aryl boronic acids (Pd catalysis).

  • Electrophilic Substitution : Limited due to fluorine’s electron-withdrawing effect.

ReactionReagentsProduct
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂Biaryl derivative

Trifluoromethyl Benzamide Interactions

The 4-(trifluoromethyl) group is highly stable but may engage in:

  • Hydrogen Bonding : With enzymes or receptors in biological systems.

  • π-π Stacking : Enhances binding affinity in medicinal chemistry applications .

Limitations and Research Gaps

  • Direct experimental data for this compound are sparse in the provided sources.

  • Most inferences derive from structural analogs (e.g., triazole derivatives ) and general organic chemistry principles.

Further studies focusing on kinetic parameters, catalytic systems, and biological interactions are recommended to validate these proposed pathways.

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparison

Compound Class Core Structure Key Substituents Functional Groups
Target Compound 1,2,4-triazole Cyclopropyl, 4-fluorophenyl, trifluoromethyl benzamide Amide, ketone
Triazole-thiones [7–9] 1,2,4-triazole Sulfonylphenyl, 2,4-difluorophenyl Thione, sulfone
S-alkylated derivatives [10–15] 1,2,4-triazole Halogenated aryl, alkylthioether Thioether, ketone

Bioactivity and Mode of Action

Evidence from bioactivity clustering (NCI-60 and PubChem datasets) suggests that 1,2,4-triazoles with halogenated aryl groups exhibit:

  • Anticancer Activity : Correlated with interactions involving kinase or protease targets due to hydrogen-bonding motifs .
  • Metabolic Stability : The trifluoromethyl group in the target compound may enhance resistance to oxidative metabolism compared to sulfonyl or thioether analogs .

Table 2: Hypothetical Bioactivity Comparison*

Compound Predicted Targets Bioactivity Profile Structural Influence
Target Compound Kinases, CYP450 enzymes Antiproliferative, pro-apoptotic Trifluoromethyl enhances lipophilicity
Triazole-thiones [7–9] Sulfotransferases Antioxidant, anti-inflammatory Sulfonyl groups increase polarity
S-alkylated derivatives [10–15] Proteases Cytotoxic, antimicrobial Thioether improves membrane permeability

*Based on structural analogs and clustering trends .

Physicochemical Properties

The trifluoromethyl benzamide moiety in the target compound confers:

  • Higher logP (~3.5–4.0) compared to sulfonyl-substituted analogs (logP ~2.0–2.5), suggesting superior membrane permeability .
  • Metabolic Stability: Fluorinated groups reduce susceptibility to cytochrome P450-mediated oxidation relative to non-fluorinated triazoles .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The cyclopropyl group may restrict rotational freedom, improving target binding compared to flexible alkyl chains in S-alkylated analogs .
  • Lumping Strategy Relevance : Despite substituent differences, the shared 1,2,4-triazole core allows grouping with sulfonyl or thioether analogs for predictive modeling of reactivity and toxicity .
  • Synthesis Challenges : Alkylation of the triazole nitrogen (vs. sulfur in analogs [10–15]) requires precise base-mediated conditions to avoid tautomer interference .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of triazole precursors with substituted benzamides. For example, refluxing 4-amino-triazole derivatives with fluorophenyl-substituted aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) yields intermediates, followed by coupling with trifluoromethylbenzamide via amidation . Optimizing stoichiometry, solvent choice (e.g., absolute ethanol vs. acetonitrile), and temperature (reflux vs. room temperature) is critical. Purity is enhanced by post-reaction purification using column chromatography or recrystallization from polar aprotic solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the triazole ring, cyclopropyl, and fluorophenyl substituents. For example, 1^1H-NMR detects aromatic protons (δ 7.2–8.1 ppm) and cyclopropyl methylene groups (δ 1.2–1.5 ppm). 19^{19}F-NMR identifies fluorophenyl environments (δ -110 to -115 ppm), while IR spectroscopy confirms carbonyl stretches (C=O at ~1700 cm1^{-1}) and trifluoromethyl vibrations (C-F at ~1200 cm1^{-1}) . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the compound’s solubility and stability profiles under standard laboratory conditions?

  • Methodological Answer : The compound exhibits limited solubility in aqueous media but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (3–9) and temperature (4–40°C) reveal degradation via hydrolysis of the triazole ring under acidic conditions. Long-term storage recommendations include desiccated environments at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) of the triazole and trifluoromethyl groups, which correlate with receptor-binding affinity. Molecular docking studies (using AutoDock Vina) identify potential interactions with target enzymes, such as cyclooxygenase-2 (COX-2) or kinase domains. Substituent modifications (e.g., replacing cyclopropyl with bulkier groups) can be modeled to optimize steric and electronic complementarity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., cytotoxicity vs. enzymatic inhibition) may arise from assay-specific variables like cell permeability or protein binding. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) is recommended. For example, low activity in cell-based models but high enzymatic inhibition suggests poor membrane penetration, prompting structural modifications (e.g., adding PEG linkers) .

Q. How do reaction byproducts form during synthesis, and what analytical methods detect them?

  • Methodological Answer : Common byproducts include unreacted triazole intermediates or oxidized derivatives (e.g., triazolones). High-Performance Liquid Chromatography (HPLC) with UV/Vis detection (λ = 254 nm) quantifies impurities. For example, a minor peak at Rt_t = 8.2 min may indicate residual 4-fluorophenylaldehyde, requiring additional washing steps with ethyl acetate .

Q. What are the mechanistic implications of the compound’s trifluoromethyl group in metabolic studies?

  • Methodological Answer : The CF3_3 group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. In vitro microsomal assays (human liver microsomes + NADPH) show <10% degradation over 60 minutes. Radiolabeled 14^{14}C-trifluoromethyl analogs track metabolite formation, revealing primary excretion pathways via glucuronidation .

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